![molecular formula C26H40N2O4 B3981632 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]](/img/structure/B3981632.png)
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]
Overview
Description
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol], also known as Bis(2-diethylamino-1-methylethoxy)phenylmethane, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a chiral ligand that can be used in various chemical reactions to catalyze the formation of new compounds.
Scientific Research Applications
3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] has been widely used in scientific research as a chiral ligand in various chemical reactions. It has been used in the synthesis of chiral compounds such as amino acids, peptides, and alcohols. The compound has also been used in the synthesis of chiral drugs such as anti-cancer drugs and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] involves the formation of a complex with a metal catalyst. The chiral ligand binds to the metal catalyst, which then catalyzes the formation of a new compound. The chiral nature of the ligand results in the formation of a chiral product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on the human body.
Advantages and Limitations for Lab Experiments
The use of 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] as a chiral ligand has several advantages in lab experiments. It is a highly effective ligand that can catalyze the formation of chiral compounds with high yields. The compound is also easy to synthesize and purify. However, the limitations of using this compound include its high cost and limited availability.
Future Directions
There are several future directions for research on 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol]. One direction is to explore the use of this compound in the synthesis of new chiral drugs. Another direction is to investigate the potential of this compound as a catalyst for other chemical reactions. Further research is also needed to better understand the biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,3'-[4,4'-biphenyldiylbis(oxy)]bis[1-(diethylamino)-2-propanol] is a chiral ligand that has gained significant attention in scientific research. The compound has been widely used in the synthesis of chiral compounds and drugs. The mechanism of action of this compound involves the formation of a complex with a metal catalyst. The compound is non-toxic and does not have any significant adverse effects on the human body. The use of this compound has several advantages in lab experiments, but also has limitations. Further research is needed to explore the potential of this compound in various applications.
properties
IUPAC Name |
1-(diethylamino)-3-[4-[4-[3-(diethylamino)-2-hydroxypropoxy]phenyl]phenoxy]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O4/c1-5-27(6-2)17-23(29)19-31-25-13-9-21(10-14-25)22-11-15-26(16-12-22)32-20-24(30)18-28(7-3)8-4/h9-16,23-24,29-30H,5-8,17-20H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZZFFIOISDZMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(CN(CC)CC)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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